

physical and chemical properties of 1H-Benzimidazole-2-acetamide

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-acetamide

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An In-depth Technical Guide to 1H-Benzimidazole-2-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1H-Benzimidazole-2-acetamide**, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its analysis, and explores its potential biological activities, including relevant signaling pathways.

Core Physicochemical Properties

1H-Benzimidazole-2-acetamide, with the chemical formula $C_9H_9N_3O$, is a derivative of benzimidazole, a key pharmacophore in numerous therapeutic agents.^[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Source/Note
IUPAC Name	2-(1H-Benzimidazol-2-yl)acetamide	SIELC Technologies[2]
CAS Number	60792-56-5	SIELC Technologies[2]
Molecular Formula	C ₉ H ₉ N ₃ O	SIELC Technologies[2]
Molecular Weight	175.191 g/mol	SIELC Technologies[2]
LogP	-0.0345	SIELC Technologies[2]
Melting Point	Not explicitly reported for this specific compound, but related benzimidazole derivatives exhibit a wide range of melting points. For example, 2-aryl benzimidazoles can have melting points from 236-238°C. [3]	
Boiling Point	Data not available.	
Solubility	Data not available for this specific compound. Benzimidazole itself is soluble in alcohol and aqueous acids. [4]	
pKa	Data not available for this specific compound.	

Spectroscopic Data

Detailed spectroscopic data for **1H-Benzimidazole-2-acetamide** is not readily available in the public domain. However, characteristic spectral features can be inferred from related benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of a benzimidazole derivative typically shows signals for the aromatic protons of the benzene ring between δ 7.0 and 8.0 ppm. The N-H proton of the imidazole ring is often observed as a broad singlet in the downfield region, typically between δ 12.0 and 13.0 ppm in DMSO- d_6 . The protons of the acetamide group ($-\text{CH}_2-\text{C}(\text{O})\text{NH}_2$) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum. [\[3\]](#)[\[5\]](#)
- ^{13}C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the benzimidazole ring, typically in the range of δ 110-150 ppm. The carbonyl carbon of the acetamide group would appear further downfield, generally above δ 170 ppm. [\[3\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy:

The IR spectrum of **1H-Benzimidazole-2-acetamide** would be expected to show characteristic absorption bands for the following functional groups:

- N-H stretch (imidazole): A broad band around $3100\text{-}3400\text{ cm}^{-1}$
- N-H stretch (amide): Two bands in the region of $3100\text{-}3500\text{ cm}^{-1}$ for a primary amide.
- C=O stretch (amide): A strong absorption band around $1650\text{-}1690\text{ cm}^{-1}$.
- C=N and C=C stretch (aromatic rings): Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.[\[3\]](#)

Mass Spectrometry (MS):

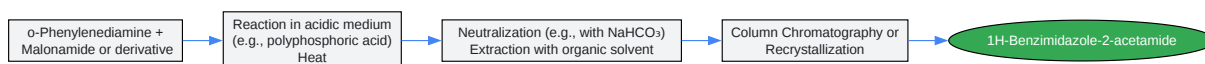
The mass spectrum would show the molecular ion peak (M^+) at $m/z = 175$. The fragmentation pattern would likely involve the loss of the acetamide side chain and fragmentation of the benzimidazole ring. Common fragments for benzimidazoles include the loss of HCN.[\[6\]](#)

Experimental Protocols

While a specific, detailed synthesis protocol for **1H-Benzimidazole-2-acetamide** is not explicitly available, a general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

General Synthesis of 2-Substituted Benzimidazoles:

This protocol describes a common method for synthesizing benzimidazole derivatives.



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Caption: General workflow for the synthesis of **1H-Benzimidazole-2-acetamide**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, combine o-phenylenediamine and a suitable malonic acid derivative (e.g., malonamide or ethyl cyanoacetate) in a high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid.
- **Reaction Conditions:** Heat the mixture at an elevated temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it with a base such as sodium bicarbonate solution.
- **Extraction:** Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

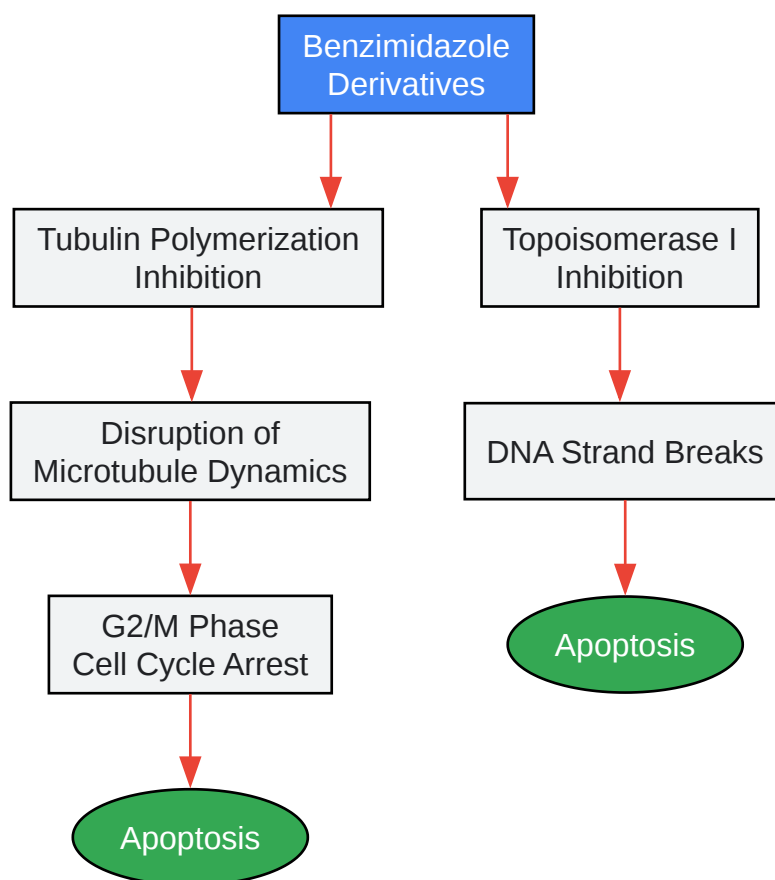
Potential Biological Activities and Signaling Pathways

While specific studies on **1H-Benzimidazole-2-acetamide** are limited, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown promise as anticancer, anthelmintic, and anti-inflammatory agents.

Anticancer Activity:

Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including:

- **Tubulin Polymerization Inhibition:** Some benzimidazoles bind to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[7][8]
- **Topoisomerase Inhibition:** Certain benzimidazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and cell death.[1][9]



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Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols for Biological Assays:

- **Tubulin Polymerization Assay:** The effect of a compound on tubulin polymerization can be assessed using a commercially available kit. The assay measures the change in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules. Nocodazole and paclitaxel are typically used as reference compounds for inhibition and promotion of polymerization, respectively.[7]
- **Topoisomerase I Inhibition Assay:** This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different DNA topoisomers are then separated by agarose gel electrophoresis. Camptothecin is a well-known topoisomerase I inhibitor used as a positive control.[1]

This technical guide provides a foundational understanding of **1H-Benzimidazole-2-acetamide**. Further experimental investigation is required to fully elucidate its physicochemical properties and biological activities.

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